molecular formula C16H24N2O2 B5726073 N,N'-1,2-phenylenebis(3-methylbutanamide)

N,N'-1,2-phenylenebis(3-methylbutanamide)

Cat. No. B5726073
M. Wt: 276.37 g/mol
InChI Key: LEXORVSZDBRZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,2-phenylenebis(3-methylbutanamide), commonly known as PMBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMBN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 358.5 g/mol.

Scientific Research Applications

PMBN has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. PMBN is a chiral compound and can be used as a chiral selector in chromatographic separations. It has been shown to be effective in separating enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals.
PMBN has also been studied for its potential use as a drug delivery system. It can form inclusion complexes with various drugs, which can improve their solubility and bioavailability. PMBN-based drug delivery systems have been shown to be effective in delivering drugs to specific target sites, such as cancer cells.

Mechanism of Action

The mechanism of action of PMBN is not well understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through hydrogen bonding and van der Waals interactions. PMBN can also form inclusion complexes with various compounds, which can affect their properties and interactions with other molecules.
Biochemical and Physiological Effects
PMBN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. PMBN has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in various disease conditions.

Advantages and Limitations for Lab Experiments

PMBN has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a chiral selector in chromatographic separations. PMBN-based drug delivery systems have also shown promising results in delivering drugs to specific target sites.
However, there are also limitations to using PMBN in lab experiments. PMBN can be expensive to synthesize, and its purity can be difficult to maintain. PMBN can also form inclusion complexes with various compounds, which can affect their properties and interactions with other molecules, making it challenging to interpret experimental results.

Future Directions

There are several future directions for research on PMBN. One area of research is the development of new PMBN-based drug delivery systems that can improve the solubility and bioavailability of various drugs. Another area of research is the synthesis of new PMBN derivatives with improved properties and applications. Additionally, further studies are needed to understand the mechanism of action of PMBN and its interactions with biomolecules.

Synthesis Methods

PMBN can be synthesized by reacting 3-methylbutanoyl chloride with 1,2-phenylenediamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PMBN as a white crystalline powder. The purity of PMBN can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

3-methyl-N-[2-(3-methylbutanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-7-5-6-8-14(13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXORVSZDBRZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,2-diylbis(3-methylbutanamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.